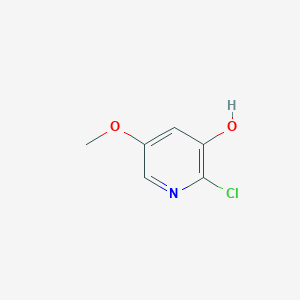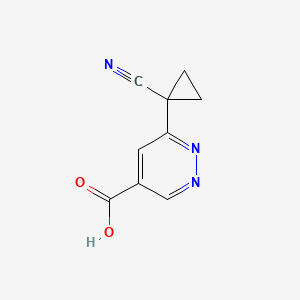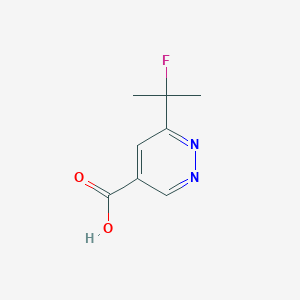
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of lithium salts It is derived from cyclobutanecarboxylic acid and features a hydroxymethyl group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
Cyclobutanecarboxylic acid+Lithium hydroxide→Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate+Water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under aqueous conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)cyclobutane-1-carboxylate
Reduction: 3-(Hydroxymethyl)cyclobutanol
Substitution: Various metal 3-(hydroxymethyl)cyclobutane-1-carboxylates
Wissenschaftliche Forschungsanwendungen
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a lithium salt in mood stabilization.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bipolar disorder and other mood disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. As a lithium salt, it can influence neurotransmitter release and uptake, modulate signal transduction pathways, and affect gene expression. The hydroxymethyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium cyclobutanecarboxylate
- Lithium 3-methylcyclobutane-1-carboxylate
- Lithium 3-(hydroxymethyl)cyclopentane-1-carboxylate
Uniqueness
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H9LiO3 |
|---|---|
Molekulargewicht |
136.1 g/mol |
IUPAC-Name |
lithium;3-(hydroxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
RRBUJBFHLFRJGI-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1C(CC1C(=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)


![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)





![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
